
(1-methyl-1H-pyrazol-5-yl)methanesulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a commonly used synthetic reagent and plays a crucial role in the field of biochemistry, analytical chemistry, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Aplicaciones Científicas De Investigación
(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction is crucial for its use as an enzyme inhibitor in medicinal chemistry.
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: Similar in structure but contains a chloride group instead of a fluoride group.
1-methyl-1H-pyrazole: The parent compound without the sulfonyl fluoride group.
Sulfonyl Chloride Compounds: Other compounds containing the sulfonyl chloride group instead of the sulfonyl fluoride group.
Uniqueness: (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride is unique due to the presence of both the pyrazole ring and the sulfonyl fluoride group. This combination imparts specific reactivity and biological activity that is not observed in similar compounds .
Propiedades
Fórmula molecular |
C5H7FN2O2S |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
(2-methylpyrazol-3-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C5H7FN2O2S/c1-8-5(2-3-7-8)4-11(6,9)10/h2-3H,4H2,1H3 |
Clave InChI |
LTNVXMUPVWNVHB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


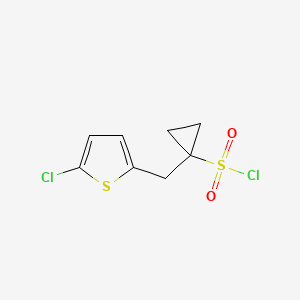
![1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13612251.png)

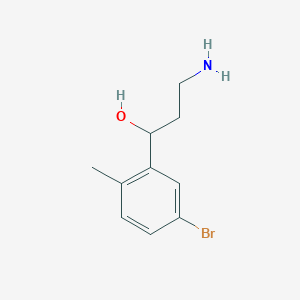
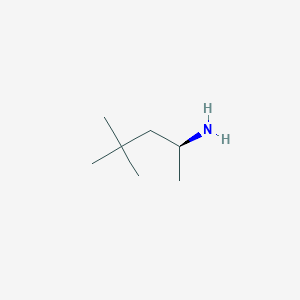

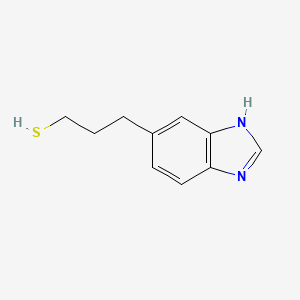

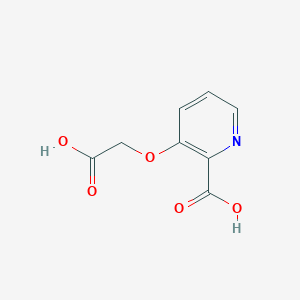



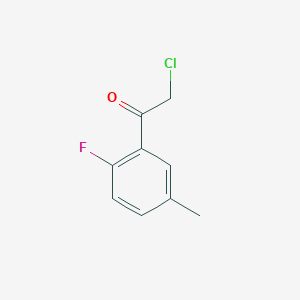
![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)
